molecular formula C16H14N2O6 B6327306 Ethyl bis(4-nitrophenyl)acetate CAS No. 40748-64-9

Ethyl bis(4-nitrophenyl)acetate

Cat. No.: B6327306
CAS No.: 40748-64-9
M. Wt: 330.29 g/mol
InChI Key: ZCTSNZJAAUFJQR-UHFFFAOYSA-N
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Description

Ethyl bis(4-nitrophenyl)acetate is a chemical compound of interest in organic and physical organic chemistry research. While specific studies on this exact ester are limited, its molecular structure suggests its primary research value lies in its potential use as a precursor or model compound in reaction mechanism studies. Compounds featuring nitroaryl groups attached to an activated methylene center are often employed as carbon acids in kinetic and equilibrium studies of proton transfer reactions . Research on analogous structures, such as bis(ethylsulphonyl) and bis(2,4-dinitrophenyl) derivatives, demonstrates their utility in investigating the mechanisms of deprotonation by strong organic bases in aprotic solvents . These studies help elucidate fundamental principles like the principle of non-perfect synchronization and the characterization of transition state structures . The presence of two strong electron-withdrawing nitro-phenyl groups likely enhances the acidity of the central proton, making this compound a candidate for exploring Brønsted coefficients and kinetic isotope effects in proton abstraction reactions . Researchers may also explore its use in the synthesis of more complex molecules or as a building block in materials science. The compound should be handled as a flammable solid and stored in a cool, dark, and dry place . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

ethyl 2,2-bis(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-2-24-16(19)15(11-3-7-13(8-4-11)17(20)21)12-5-9-14(10-6-12)18(22)23/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSNZJAAUFJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling for Diarylation

A Ullmann coupling reaction enables the introduction of two 4-nitrophenyl groups onto a central carbon. In this approach, diethyl malonate reacts with two equivalents of 4-iodonitrobenzene in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) under inert conditions. The reaction proceeds via oxidative addition and reductive elimination steps, yielding diethyl bis(4-nitrophenyl)malonate. Subsequent hydrolysis with aqueous NaOH generates the dicarboxylic acid, which undergoes decarboxylation at elevated temperatures (150–180°C) to produce bis(4-nitrophenyl)acetic acid.

Key Parameters

  • Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent : Dimethylformamide (DMF) at 110°C

  • Yield : 68–72% after decarboxylation

Nucleophilic Substitution via Bis(4-nitrophenyl)methyl Halides

Bis(4-nitrophenyl)methane, synthesized via Friedel-Crafts alkylation of nitrobenzene derivatives, is brominated at the methyl carbon using N-bromosuccinimide (NBS) under radical initiation (AIBN). The resulting bis(4-nitrophenyl)methyl bromide undergoes nucleophilic substitution with potassium cyanide in ethanol, forming bis(4-nitrophenyl)acetonitrile. Acidic hydrolysis (6 M HCl, reflux) converts the nitrile to bis(4-nitrophenyl)acetic acid.

Optimization Notes

  • Radical bromination requires strict temperature control (0–5°C) to avoid polybromination.

  • Cyanide substitution achieves 85% efficiency in anhydrous ethanol.

Esterification of Bis(4-nitrophenyl)acetic Acid

Fischer Esterification

The acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (5 mol%). The reaction follows a protonation-nucleophilic acyl substitution mechanism, with water removal (Dean-Stark trap) shifting equilibrium toward ester formation.

Reaction Conditions

  • Molar Ratio : 1:10 (acid:ethanol)

  • Duration : 12–16 hours

  • Yield : 89–92%

Steglich Esterification

For acid-sensitive substrates, bis(4-nitrophenyl)acetic acid is reacted with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids acidic conditions and achieves near-quantitative yields (95–97%) within 4 hours.

Advantages

  • Mild conditions (room temperature)

  • Minimal side reactions

One-Pot Tandem Synthesis

A streamlined approach combines diarylation and esterification in a single vessel. Ethyl acetoacetate is treated with two equivalents of 4-nitrobenzyl bromide under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) in a biphasic system (toluene/50% NaOH). The α,α-diarylation proceeds via enolate formation, followed by alkylation and in situ esterification.

Performance Metrics

  • Catalyst : TBAB (15 mol%)

  • Temperature : 60°C

  • Yield : 78%

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1725 cm⁻¹ (ester C=O).

  • ¹H NMR : Singlet at δ 4.25 ppm (CH₂ of ethyl group), multiplet at δ 8.15–8.30 ppm (aromatic protons).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Industrial-Scale Considerations

Patent CN102766054A details a solvent-recycling protocol using dichloromethane and sodium hydroxide scrubbing to minimize waste. Enamel-lined reactors prevent corrosion from acidic byproducts, while temperature control (15–25°C) ensures safety and selectivity.

Challenges and Mitigation Strategies

  • Nitro Group Sensitivity : Radical bromination and Ullmann coupling require inert atmospheres to prevent decomposition.

  • Byproduct Formation : Recrystallization from ethyl acetate/hexane (3:1) removes residual starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: Ethyl bis(4-aminophenyl)acetate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Studies

Substrate for Esterases and Lipases

Ethyl bis(4-nitrophenyl)acetate serves as an important substrate in the study of enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds, and the release of 4-nitrophenol from the substrate can be quantitatively measured. The high extinction coefficient of the 4-nitrophenolate product allows for sensitive detection in assays. For instance, research has demonstrated that various esterases exhibit different hydrolysis rates when using this compound, providing insights into enzyme specificity and activity profiles .

Case Study: Hydrolysis Activity Assessment

In a study evaluating esterase activities, this compound was employed to assess the catalytic efficiency of different enzymes present in human serum. The results indicated that certain enzymes displayed significantly higher activity levels with this substrate compared to others, underscoring its utility in profiling enzyme kinetics .

Synthetic Chemistry

Synthesis of Nitro Compounds

This compound is utilized in synthetic organic chemistry as a precursor for various nitro compounds. Its synthesis involves the reaction of 4-nitrophenol with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This method allows for the generation of high-purity products suitable for further chemical transformations .

Industrial Applications

The compound is also relevant in industrial settings where it can be used to synthesize other derivatives or as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in the development of new chemical entities .

Biological Applications

Antibacterial Properties

Recent studies have indicated that this compound exhibits antibacterial activity, making it a candidate for further investigation in medicinal chemistry. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways, although detailed mechanisms remain under exploration .

Data Table: Summary of Applications

Application AreaDescriptionReference
Enzymatic StudiesSubstrate for assessing esterase and lipase activity
Synthetic ChemistryPrecursor for nitro compounds; used in pharmaceutical synthesis
Biological ApplicationsExhibits antibacterial properties; potential therapeutic uses

Mechanism of Action

The mechanism of action of ethyl bis(4-nitrophenyl)acetate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Substituents : Fluorine, chlorine, and nitro groups increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
  • Thermal Stability : Ethyl (4-nitrophenyl)acetate has a defined melting point (61°C), while halogenated derivatives (e.g., chloro or fluoro) lack reported values, suggesting differences in crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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